molecular formula C20H20N4O4 B6529204 N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 946275-48-5

N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide

Cat. No.: B6529204
CAS No.: 946275-48-5
M. Wt: 380.4 g/mol
InChI Key: MOJZZZNHNMULJR-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 5 and linked to a phenoxyacetamide scaffold. The acetamide moiety is further substituted at the 3-position of the phenyl ring, contributing to its structural uniqueness. The 1,3,4-oxadiazole ring is a bioisostere for ester, carbamate, or amide functionalities, enhancing pharmacological activity by forming hydrogen bonds with biological targets . This compound’s design leverages the oxadiazole’s metabolic stability and the acetamide’s hydrogen-bonding capacity, making it a candidate for therapeutic applications such as enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-3-19-23-24-20(28-19)14-6-4-9-17(10-14)27-12-18(26)22-16-8-5-7-15(11-16)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJZZZNHNMULJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a synthetic compound that combines features of acetamidophenyl, phenoxy, and oxadiazole moieties. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and pharmacological effects of the compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N5O4C_{23}H_{27}N_{5}O_{4} with a molecular weight of approximately 417.5 g/mol. The structure includes an acetamidophenyl group linked to a phenoxy group and an oxadiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Acetylation : The introduction of the acetamide group is performed to enhance solubility and biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the oxadiazole moiety enhances the compound's ability to inhibit bacterial growth. For instance:

  • Activity against Gram-positive and Gram-negative Bacteria : Studies have shown that derivatives containing oxadiazole rings exhibit strong bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa14

Cytotoxicity

Cytotoxicity studies reveal that while some derivatives demonstrate toxicity towards cancer cell lines, others show selective viability enhancement in normal cells. For example:

  • L929 Cell Line : Compounds were tested at various concentrations, revealing that certain derivatives increased cell viability significantly compared to controls .
Compound IDConcentration (µM)Cell Viability (%)
2412120
2510080
2950110

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or proteins involved in microbial growth or cancer cell proliferation.
  • Gene Expression Modulation : It is hypothesized that the oxadiazole moiety can influence gene transcription related to biofilm formation and resistance mechanisms in bacteria .

Case Studies

Several case studies have documented the efficacy of similar oxadiazole-containing compounds:

  • A study demonstrated that a derivative showed greater antimicrobial activity than ciprofloxacin against resistant strains .
  • Another investigation highlighted the selective cytotoxicity of certain derivatives towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis of key analogues:

Compound Key Structural Features Pharmacological Activity Reference
N-(3-Acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide 5-Ethyl-1,3,4-oxadiazole, 3-acetamidophenoxyacetamide Not explicitly reported in evidence; inferred potential for enzyme inhibition or antimicrobial activity based on structural analogs
2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-acetamide derivatives (4a–4l) Thioether linkage, variable arylacetamide substituents Antimicrobial activity (specific MIC values not provided)
N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Thiazolidinedione core, 3-chlorophenyl acetamide NO and iNOS inhibition (IC₅₀ = 45.6 µM)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole hybrid, 3-chlorophenyl thioacetamide Antimicrobial and laccase catalysis activity
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl substituent on oxadiazole No activity reported; structural focus on solubility and electronic effects

Key Structural and Functional Differences

Substituent Effects on Oxadiazole: The ethyl group at position 5 of the oxadiazole in the target compound may enhance lipophilicity compared to analogues with mercapto (e.g., compound 3 in ) or benzofuran substituents (e.g., 2a in ). This could influence membrane permeability and target binding .

Linkage and Bioisosterism: Unlike thioether-linked derivatives (e.g., 4a–4l ), the target compound uses a phenoxyacetamide linker, which may reduce metabolic instability compared to thioether bonds.

However, the ethyl substituent may require specialized reagents or protection strategies.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The ethyl group and acetamide moiety likely confer moderate logP values, balancing solubility and membrane penetration. This contrasts with highly polar derivatives like N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (logP = 6.815 ), which may have reduced bioavailability.

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